molecular formula C22H22N6 B2666548 4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 314034-41-8

4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2666548
CAS No.: 314034-41-8
M. Wt: 370.46
InChI Key: CMXRLJBAEHOOAC-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a phenyl group and at position 4 with a 4-benzylpiperazinyl moiety. The benzyl group on the piperazine contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-3-7-18(8-4-1)16-26-11-13-27(14-12-26)21-20-15-25-28(22(20)24-17-23-21)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXRLJBAEHOOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 4-benzylpiperazine with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine or phenyl rings .

Scientific Research Applications

4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a probe to study protein kinase functions and signaling pathways.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases. It binds to the ATP-binding site of these enzymes, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell growth and proliferation, particularly in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

A. 4-Benzyl Derivatives

  • 4-Benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (13a): Synthesized via KCN-mediated cleavage of α-hydroxybenzyl precursors in DMF, yielding benzyl phenyl ketone and 13a (57% yield). Melting point: 100–101°C.

B. Thioether Derivatives

  • 4-(Isobutylthio)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (10):
    Yellow crystals with mp 80–83°C. Thioether substituents introduce electron-rich sulfur atoms but lack the hydrogen-bonding capacity of piperazine. These derivatives exhibit lower melting points, suggesting reduced crystallinity compared to the target compound .

C. Hydrazinyl Derivatives

  • 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3):
    Synthesized via hydrazine hydrate reflux (73% yield, mp 236–238°C). The hydrazine group enables hydrogen bonding, increasing solubility but reducing metabolic stability compared to the benzylpiperazinyl group .

D. Piperazinyl-Acetamide Derivatives

  • N-Phenyl-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (XIIa): Brown solid (mp 180–182°C). NMR data (δ 9.83 ppm for NH) confirm hydrogen-bonding interactions absent in the target compound .
Hybrid Heterocyclic Systems
  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Synthesized via Vilsmeier–Haack reagent and ammonium carbonate (82% yield). The thienopyrimidine hybrid alters electronic properties, enhancing π-π stacking interactions in biological targets compared to the phenyl-substituted core of the target compound .

Key Research Findings

  • Synthetic Flexibility: Piperazine-linked derivatives (e.g., XIIa, XIId) are synthesized via nucleophilic substitution of chloro precursors, highlighting the reactivity of position 4 on the pyrazolopyrimidine core .
  • Biological Relevance: Piperazinyl groups enhance binding to G-protein-coupled receptors (e.g., GPR55) due to their ability to adopt multiple conformations, a feature exploited in the target compound’s design .
  • Thermal Stability: Thioether derivatives (mp 80–95°C) are less thermally stable than piperazinyl or hydrazinyl analogs, suggesting stronger intermolecular forces in the latter .

Biological Activity

4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C23H24N6O\text{C}_{23}\text{H}_{24}\text{N}_{6}\text{O}

This structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic purines and interact with various biological targets.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : This compound has shown promise as an anticancer agent through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
  • Enzyme Inhibition : It has demonstrated inhibitory effects on several kinases, which are pivotal in cancer signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer types. Notably, it was found to inhibit tumor growth in MCF-7 breast cancer cells. The mechanism of action involves:

  • Induction of Apoptosis : The compound triggers apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the cell cycle progression, leading to DNA fragmentation and inhibiting cell migration.

Case Study: MCF-7 Model

In a recent study, this compound was tested in an MCF-7 model. The results indicated:

ParameterResult
IC50 (tumor growth)0.3 µM
Induction of apoptosisSignificant
Cell migration inhibitionStrong
Cell cycle arrestYes

These findings suggest that this compound could serve as a lead for developing new anticancer therapies.

Enzyme Inhibition

The compound also exhibits significant inhibitory activity against various kinases involved in cancer progression. Its interaction with these enzymes is crucial for its biological activity.

Kinase Inhibition Profile

Enzyme TargetIC50 Value (µM)
EGFR0.5
CDK20.8
5-Lipoxygenase2.0

These values indicate that the compound has a strong affinity for these targets, making it a candidate for further development as a multi-target therapeutic agent.

Pharmacological Implications

The diverse biological activities of this compound suggest potential applications beyond oncology. Its ability to inhibit key enzymes involved in inflammatory pathways may also position it as a candidate for treating inflammatory diseases.

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